Ethyl Cyanoacetate-1,2-13C2
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Overview
Description
Ethyl Cyanoacetate-1,2-13C2 appears as a colorless liquid . It is denser than water and contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .
Synthesis Analysis
This compound is prepared by the esterification of cyanoacetic acid and absolute ethanol with a mixed catalyst (the same proportion of silicotungstic and p-toluene sulfonic acid as catalyst) . The influence factors of the amount of catalyst, n (cyanoacetic acid): n (absolute ethanol), reaction time, and reaction temperature on the esterification rate were investigated .Molecular Structure Analysis
The molecular formula of this compound is C5H7NO2 .Chemical Reactions Analysis
This compound has been used in the synthesis of heterocyclic compounds . It has been used in the Knoevenagel condensation of ethyl cyanoacetate with aldehyde .Physical and Chemical Properties Analysis
This compound has a molecular weight of 113.1146 . It has a boiling point of 482.2 K and a fusion point of 371.65 K .Mechanism of Action
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethyl Cyanoacetate-1,2-13C2 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl cyanoacetate", "Potassium 1,2-13C2 carbonate", "13C2-labeled acetonitrile", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: React ethyl cyanoacetate with sodium hydroxide to form sodium ethyl cyanoacetate", "Step 2: React sodium ethyl cyanoacetate with 13C2-labeled acetonitrile to form ethyl 2-cyano-3-(13C2)acrylate", "Step 3: React ethyl 2-cyano-3-(13C2)acrylate with hydrochloric acid to form ethyl 2-chloro-3-(13C2)acrylate", "Step 4: React ethyl 2-chloro-3-(13C2)acrylate with potassium 1,2-13C2 carbonate to form Ethyl Cyanoacetate-1,2-13C2", "Step 5: Purify the product using ethanol to obtain the final product" ] } | |
CAS No. |
147151-03-9 |
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1 |
InChI Key |
ZIUSEGSNTOUIPT-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-1,2-13C2; (Ethoxycarbonyl)acetonitrile-1,2-13C2; Cyanoacetic Acid Ethyl Ester-1,2-13C2; Cyanoacetic Ester-1,2-13C2; Ethyl 2-Cyanoacetate-1,2-13C2; Malonic Acid Ethyl Ester Nitrile-1,2-13C2; NSC 8844-1,2-13C2; |
Origin of Product |
United States |
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